Cas no 1437483-85-6 (2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one)

2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidin-4-one core substituted with a cyclopentyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its fused bicyclic system enhances molecular rigidity, potentially improving binding affinity in target interactions. The cyclopentyl moiety may contribute to increased lipophilicity, influencing pharmacokinetic profiles. This compound is of interest in the development of kinase inhibitors and other therapeutic agents due to its scaffold versatility. High purity and well-defined synthetic routes ensure reproducibility for research applications. Its stability under standard conditions facilitates handling and storage in laboratory settings.
2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one structure
1437483-85-6 structure
商品名:2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one
CAS番号:1437483-85-6
MF:C12H13N3O
メガワット:215.251122236252
CID:5218894

2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one
    • Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-cyclopentyl-
    • インチ: 1S/C12H13N3O/c16-12-9-5-6-13-7-10(9)14-11(15-12)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15,16)
    • InChIKey: BSVNUVBLMSKJGV-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CCCC2)NC(=O)C2C=CN=CC=2N=1

2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM504617-1g
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one
1437483-85-6 97%
1g
$564 2023-01-16

2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one 関連文献

2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-oneに関する追加情報

Recent Advances in the Study of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 1437483-85-6)

The compound 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 1437483-85-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is part of a broader class of pyrido[3,4-d]pyrimidin-4-one derivatives, which are known for their diverse biological activities, including kinase inhibition and anticancer properties. Recent studies have focused on elucidating the molecular mechanisms underlying its activity, optimizing its pharmacological profile, and exploring its potential in drug development.

One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary studies have demonstrated that 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one exhibits selective inhibition against specific kinase targets, making it a promising candidate for further development. Structural-activity relationship (SAR) studies have been conducted to identify modifications that enhance its potency and selectivity while minimizing off-target effects.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in targeting other biological pathways. For instance, some studies have suggested its involvement in modulating the immune response, which could have implications for autoimmune diseases and immunotherapy. The compound's ability to cross the blood-brain barrier has also been investigated, opening up possibilities for its use in neurological disorders. These findings highlight the versatility of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one as a multifunctional scaffold in drug discovery.

From a synthetic chemistry perspective, advancements have been made in the efficient and scalable synthesis of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one. Novel synthetic routes have been developed to improve yield and purity, addressing some of the challenges associated with its production. These improvements are critical for facilitating further preclinical and clinical studies. Additionally, computational modeling and molecular docking studies have provided insights into the compound's binding modes and interactions with its targets, aiding in the rational design of derivatives with enhanced properties.

Despite these promising developments, challenges remain in the translation of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be thoroughly investigated. Ongoing research is focused on addressing these challenges through medicinal chemistry optimization and in vivo studies. Collaborative efforts between academia and industry are expected to accelerate the progress of this compound toward clinical trials.

In conclusion, 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 1437483-85-6) represents a promising scaffold with significant potential in drug discovery. Its diverse biological activities, combined with recent advancements in synthetic and computational approaches, position it as a valuable tool for researchers in the chemical biology and medicinal chemistry fields. Future studies will likely focus on expanding its therapeutic applications and overcoming the remaining hurdles in its development.

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